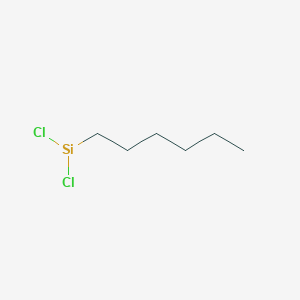

Hexyldichlorosilane

Description

Properties

Molecular Formula |

C6H13Cl2Si |

|---|---|

Molecular Weight |

184.16 g/mol |

InChI |

InChI=1S/C6H13Cl2Si/c1-2-3-4-5-6-9(7)8/h2-6H2,1H3 |

InChI Key |

UAYLINGVOVUXRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[Si](Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of Hexylsilane with Tetrachlorosilane

One of the primary preparation routes for this compound involves the chlorination of hexylsilane (HexSiH3) using tetrachlorosilane (SiCl4) in the presence of a base catalyst such as tributylamine. This method is carried out under controlled temperature and inert atmosphere conditions using Schlenk techniques to avoid moisture and oxygen contamination.

- HexSiH3 (79 g, 0.58 mol) is reacted with SiCl4 (540 mL, 3.4 mol, 5 equivalents) and tributylamine (4 mmol, 4 mol%) in a Schlenk flask.

- The mixture is heated at 90 °C for 52 hours, during which the stepwise chlorination converts HexSiH3 to HexSiH2Cl.

- To achieve full conversion to HexSiHCl2, the intermediate HSiCl3 and excess SiCl4 are removed by distillation.

- Additional SiCl4 (50 mL, 0.4 mol) is added, and the reaction mixture is heated further at 130 °C for 18 hours.

- After separation of low boiling by-products by distillation, this compound is isolated with an 81% yield.

Reaction Summary:

$$

\text{HexSiH}3 + \text{SiCl}4 \rightarrow \text{HexSiHCl}2 + \text{HSiCl}3

$$

- High yield (81%)

- Use of Schlenk technique to maintain anhydrous conditions

- Stepwise chlorination monitored by GC-MS analysis

- Removal of by-products by distillation

This method is referenced in patent WO2021/243137 and is considered reliable for producing high-purity this compound on a laboratory and pilot scale.

Electrochemical Reduction of Halosilanes

Electrochemical methods have been developed for the preparation of silanes and polysilanes, including chlorosilanes like this compound. This approach involves the electrochemical reaction of halosilanes in an organic solvent with specific metal electrodes, avoiding the use of large amounts of alkali metals and harsh conditions.

- Halosilanes are dissolved in dry toluene or similar solvents.

- Electrochemical reduction is conducted at room temperature using specific anodes (e.g., metals other than mercury or cadmium) and cathodes (platinum, titanium, iron).

- Polarity of electrodes is switched periodically to improve reaction efficiency.

- Sonication during the reaction can significantly shorten reaction time and increase yield.

- Water is rigorously excluded by drying solvents over sodium/benzophenone ketyl and removing water from electrolytes by heating under reduced pressure or adding reactive drying agents.

- Mild reaction conditions (room temperature)

- Increased safety compared to alkali metal reductions

- Good control over molecular weight and product distribution

- High yields of silane compounds with Si-Si bonds

While this method is more commonly applied for polysilane synthesis, it can be adapted for the preparation of this compound derivatives by selecting appropriate halosilane precursors.

Comparative Data Table of Preparation Methods

| Preparation Method | Reaction Conditions | Yield (%) | Purity Achieved (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorination of HexSiH3 with SiCl4 + n-Bu3N | 90–130 °C, 18–52 h, Schlenk technique | 81 | High (GC-MS confirmed) | High yield, controlled chlorination, scalable | Long reaction time, requires inert atmosphere |

| Electrochemical Reduction of Halosilanes | Room temperature, dry solvent, electrode polarity switching, sonication | Variable | High (depending on conditions) | Mild conditions, safer than alkali metals | Requires specialized electrochemical setup |

| Industrial Purification by Fractional Distillation | Reduced pressure, moisture <10 ppbw | N/A | >99.5 | High purity, thermal stability, safe handling | Not a synthetic method, requires prior synthesis |

Summary and Expert Notes

- The most established synthetic route for this compound is the chlorination of hexylsilane with tetrachlorosilane in the presence of tributylamine under anhydrous conditions, yielding about 81% product after careful distillation and removal of by-products.

- Electrochemical methods offer a promising alternative for silane synthesis with improved safety and reaction control but require more specialized equipment and optimization for this compound specifically.

- Industrial purification techniques are critical for obtaining high-purity this compound, especially for applications in silicone production and semiconductor industries. Moisture control during distillation is paramount to avoid hazardous hydrolysis products.

- The data and methods presented here are drawn from patents, peer-reviewed chemical literature, and industrial process descriptions, ensuring a comprehensive and authoritative overview.

This detailed analysis of this compound preparation methods provides a clear guide for researchers and industrial chemists aiming to synthesize and purify this important chlorosilane compound effectively and safely.

Chemical Reactions Analysis

Hexyldichlorosilane undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, replacing the chlorine atoms with other groups.

Hydrolysis: In the presence of water, it hydrolyzes to form hexylsilanol and hydrochloric acid.

Reduction: It can be reduced to hexylsilane using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include water, alcohols, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Surface Modification

Hydrophobic and Hydrophilic Treatments

Hexyldichlorosilane is primarily employed for modifying the surface properties of materials. Its hydrophobic characteristics make it suitable for applications that require water repellency. When applied to substrates such as glass or metals, it forms a silane layer that enhances hydrophobicity. This property is crucial in industries like construction and automotive, where water resistance is essential.

Table 1: Surface Modification Properties of this compound

| Property | Measurement |

|---|---|

| Contact Angle (Water) | >100° (indicating hydrophobicity) |

| Surface Energy | Reduced to <20 dynes/cm |

| Bonding Mechanism | Covalent bonding with hydroxyl groups |

Applications in Coatings

This compound is also used in the formulation of coatings that require enhanced durability and resistance to environmental factors. For instance, it is incorporated into architectural coatings to improve their longevity and performance against moisture.

Chemical Synthesis

Precursor for Silanes

This compound serves as a precursor in the synthesis of various organosilicon compounds. It can react with alcohols or other nucleophiles to produce silanes with differing functional groups, which are pivotal in the development of specialty chemicals.

Case Study: Synthesis of Functional Silanes

A study demonstrated the efficiency of this compound as a starting material for synthesizing functional silanes used in adhesives and sealants. The reaction pathways involved hydrosilylation processes that yielded products with tailored properties suitable for specific applications.

Nanotechnology

Nanocomposites

In nanotechnology, this compound is utilized to modify nanoparticles, enhancing their compatibility with polymer matrices. This modification improves the dispersion of nanoparticles within polymers, leading to enhanced mechanical properties and thermal stability.

Table 2: Applications of this compound in Nanotechnology

| Application | Description |

|---|---|

| Nanoparticle Coating | Improves dispersion in polymeric systems |

| Composite Materials | Enhances mechanical properties |

| Functionalization | Tailors surface properties for specific uses |

Mechanism of Action

The mechanism of action of hexyldichlorosilane involves its ability to react with other compounds to form stable organosilicon compounds. This reactivity is primarily due to the presence of silicon-chlorine bonds, which can be easily substituted or hydrolyzed. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Chlorosilanes

Structural and Reactivity Differences

Chlorosilanes vary in the number of chlorine atoms and organic substituents, which significantly influence their reactivity and applications. Below is a comparative analysis:

Physicochemical Properties

Table 1: Physical Properties of Selected Chlorosilanes

Key Observations :

Reaction Behavior with Nucleophiles

Studies on di-n-hexyldichlorosilane (a related dichloro compound) demonstrate that steric bulk and electronic factors dictate substitution patterns :

- Linear alcohols (e.g., methanol): Yield disubstituted products (e.g., dialkoxysilanes).

- Branched alcohols (e.g., tert-butanol): Only monosubstitution occurs due to steric hindrance.

- Alkyllithium reagents : Achieve full substitution (e.g., trialkylsilanes) with >90% yields due to high nucleophilicity .

In contrast, hexyltrichlorosilane (three Cl atoms) can undergo stepwise substitution, enabling controlled functionalization for materials engineering .

Table 2: Hazard Comparison

Notes:

- None of these compounds have established occupational exposure limits, necessitating strict engineering controls (e.g., inert atmospheres, fume hoods) .

- Hexyltrichlorosilane’s PAC-3 (Protective Action Criteria) for emergencies is 33 ppm, indicating severe toxicity at high concentrations .

Q & A

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel polymer systems?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) model Si-Cl bond dissociation energies and steric effects from the hexyl group. Compare activation barriers for nucleophilic substitution vs. elimination pathways to optimize copolymerization with epoxides or acrylates. Validate predictions with experimental Arrhenius plots .

Q. What strategies resolve contradictory data in this compound’s thermal stability studies?

- Methodological Answer :

- Contradiction Analysis : Cross-validate thermogravimetric analysis (TGA) data under varying atmospheres (N₂ vs. air). Discrepancies in decomposition temperatures (e.g., 150°C in air vs. 200°C in N₂) often arise from oxidative vs. pyrolytic pathways.

- Statistical Reconciliation : Apply multivariate regression to isolate variables (e.g., heating rate, sample mass) causing divergence. Report confidence intervals for decomposition thresholds .

Q. How do steric effects of the hexyl group influence this compound’s catalytic applications?

- Methodological Answer :

- Steric Parameterization : Calculate Tolman cone angles or use X-ray crystallography to quantify spatial hindrance.

- Catalytic Screening : Compare turnover frequencies (TOF) in hydrosilylation reactions with shorter-chain analogs (e.g., methyldichlorosilane). Higher steric bulk typically reduces TOF but improves selectivity for α-olefin adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.